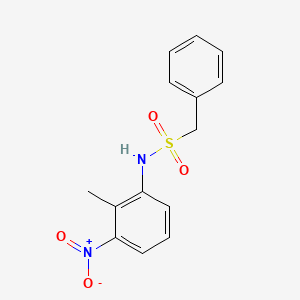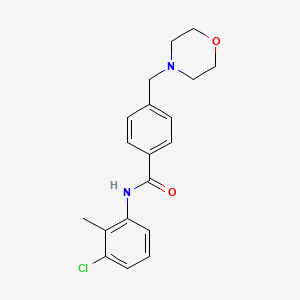![molecular formula C16H21N3O3S B5835296 methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B5835296.png)
methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate, also known as MPTA, is a synthetic compound that has been widely used in scientific research. This compound is a thiol-reactive agent that can selectively modify cysteine residues in proteins.
作用機序
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. The thiol group of cysteine forms a covalent bond with the carbonothioyl group of this compound, which leads to the formation of a disulfide bond. This reaction can lead to changes in protein function and structure, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
This compound can have various biochemical and physiological effects depending on the protein that is being modified. The modification of cysteine residues in enzymes can lead to changes in enzyme activity and specificity. The modification of cysteine residues in membrane proteins can lead to changes in membrane fluidity and protein-protein interactions. The modification of cysteine residues in transcription factors can lead to changes in gene expression.
実験室実験の利点と制限
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is a selective reagent that can target specific cysteine residues in proteins. It is also a reversible reagent, which allows for the study of dynamic changes in protein function and structure. However, this compound has some limitations. It can react with other thiol-containing molecules in the sample, which can lead to non-specific modifications. It can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate. One direction is to develop new derivatives of this compound that can target other amino acid residues in proteins. Another direction is to use this compound to study protein modifications in disease states, such as cancer and neurodegenerative diseases. Additionally, this compound can be used in combination with other chemical probes to study protein-protein interactions and signaling pathways.
合成法
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate can be synthesized by a multi-step process starting from 4-nitrobenzaldehyde. The first step involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde. The second step involves the reaction of 4-aminobenzaldehyde with piperidine and thiocarbonyldiimidazole to form 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzaldehyde. The third step involves the reaction of 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzaldehyde with methyl acetate and sodium borohydride to form this compound.
科学的研究の応用
Methyl [4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)phenyl]acetate has been widely used in scientific research as a tool to study protein function and structure. This compound can selectively modify cysteine residues in proteins, which can lead to changes in protein function and structure. This compound has been used to study the role of cysteine residues in protein-protein interactions, enzyme catalysis, and protein folding.
特性
IUPAC Name |
methyl 2-[4-[(4-carbamoylpiperidine-1-carbothioyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-14(20)10-11-2-4-13(5-3-11)18-16(23)19-8-6-12(7-9-19)15(17)21/h2-5,12H,6-10H2,1H3,(H2,17,21)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICHWKYSRZODBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5835218.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5835239.png)
![N-[2-(4-chlorophenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5835247.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5835255.png)
![3-[(4-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5835258.png)

![N-cyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5835266.png)


![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)

![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
